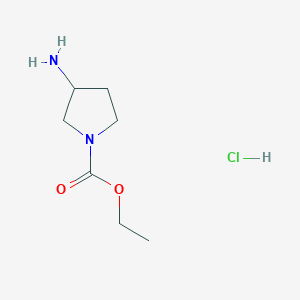
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride
描述
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is commonly found in various natural products and pharmaceuticals. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopyrrolidine-1-carboxylate with hydrochloric acid. One common method includes the following steps:
Starting Material: Ethyl 3-aminopyrrolidine-1-carboxylate.
Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as ethanol or water, and then hydrochloric acid is added to the solution.
Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the hydrochloride salt is complete.
Isolation and Purification: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The carboxylate group can react with other functional groups to form amides, esters, or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Condensation Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) are used in the presence of catalysts like N,N-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Condensation: Formation of amides, esters, or other condensation products.
科学研究应用
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the carboxylate group can participate in coordination with metal ions or other functional groups.
相似化合物的比较
Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:
Methyl 3-aminopyrrolidine-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-aminopyrrolidine-1-carboxylate: The free base form without the hydrochloride salt.
N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their interactions, making it a versatile compound for various chemical and biological applications.
属性
IUPAC Name |
ethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPACDHTCLWSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-68-1 | |
| Record name | ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




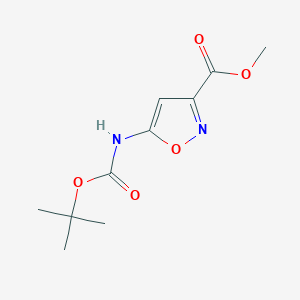
![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)


![4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B1430176.png)
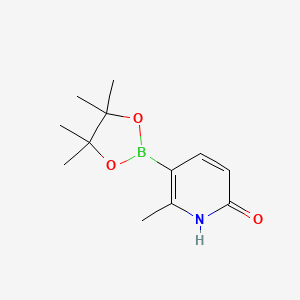
![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)


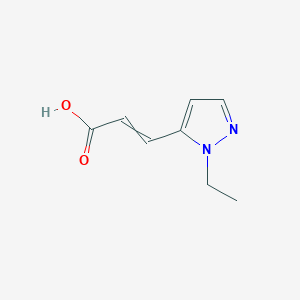
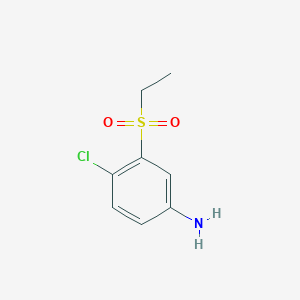
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)
